4-(4-Tolyl)furan-2-boronic acid pinacol ester
Overview
Description
4-(4-Tolyl)furan-2-boronic acid pinacol ester is an organic compound that belongs to the class of boronic esters. It is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tolyl)furan-2-boronic acid pinacol ester typically involves the reaction of 4-(4-Tolyl)furan-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, and in an organic solvent such as tetrahydrofuran or dichloromethane. The reaction can be represented as follows:
4-(4-Tolyl)furan-2-boronic acid+Pinacol→4-(4-Tolyl)furan-2-boronic acid pinacol ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tolyl)furan-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing a biaryl or styrene derivative.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: Corresponding hydrocarbons.
Scientific Research Applications
4-(4-Tolyl)furan-2-boronic acid pinacol ester has numerous applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-(4-Tolyl)furan-2-boronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-(4-Tolyl)furan-2-boronic acid pinacol ester can be compared with other boronic esters, such as:
- 4-Pyrazoleboronic acid pinacol ester
- 5-Methyl-2-furanboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Uniqueness
This compound is unique due to its specific structure, which combines a furan ring with a tolyl group. This unique structure imparts distinct reactivity and stability, making it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-6-8-13(9-7-12)14-10-15(19-11-14)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGUHHEMVUAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145607 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-63-6 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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